2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Description
Properties
Molecular Formula |
C6H14Cl2N4 |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-methyl-2-(1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-6(2,3-7)5-8-4-9-10-5;;/h4H,3,7H2,1-2H3,(H,8,9,10);2*1H |
InChI Key |
NBGILXFJSSBWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=NC=NN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Hydrazines and Carboxylic Acids Derivatives
Traditional methods for synthesizing 1,2,4-triazoles involve cyclization reactions between hydrazines and carboxylic acid derivatives. For example, the condensation of hydrazides with formic acid derivatives under reflux conditions can yield the triazole core. This approach is often adapted to introduce methyl groups at the 2-position through methylation of the intermediate heterocycle.
Research Outcome:
A study reported the synthesis of 2-methyl-1,2,4-triazole derivatives via cyclocondensation of hydrazides with formic acid derivatives, followed by methylation using methyl iodide (MeI). The methylation step was optimized to proceed in dimethylformamide (DMF) with potassium carbonate as a base, yielding the desired compound with moderate to high efficiency (yield: 65-80%).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Hydrazine derivatives + carboxylic acid derivatives | Reflux in acetic acid | 70 | Formation of the heterocycle |
| Methylation | MeI + K2CO3 | DMF, room temperature | 75 | Selective methylation at the nitrogen |
Heterocyclic Ring Construction via Cycloaddition
Another classical approach involves cycloaddition reactions, such as azide-alkyne cycloaddition ("Click" chemistry), to form the triazole ring. This method allows for the incorporation of various substituents, including methyl groups, on the heterocycle.
Research Outcome:
A 2021 study utilized copper-catalyzed azide-alkyne cycloaddition to synthesize 1,2,4-triazole derivatives, with subsequent methylation at the N-3 position. The process was efficient, providing yields of 76-82%, and allowed for the diversification of the triazole ring.
Modern and Sustainable Synthesis Methods
Flow Chemistry for Triazole Synthesis
Flow chemistry has emerged as a highly efficient and environmentally friendly method for heterocycle synthesis. A notable example involves the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, a precursor to the target compound.
Research Outcome:
According to a 2018 publication, a metal-free, one-pot flow process was developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. The method involved the cyclization of hydrazines with suitable precursors under flow conditions, achieving higher yields (up to 85%) and improved safety profiles compared to batch processes. This approach is summarized as follows:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Hydrazines + Acylating agents | Flow reactor, 100°C | 85 | High efficiency, scalable |
Synthesis via Mitsunobu and Alkylation Strategies
The synthesis of methylated 1,2,4-triazoles can also involve Mitsunobu reactions to introduce heteroatoms, followed by methylation at the nitrogen or carbon centers.
Research Outcome:
A 2021 study demonstrated the synthesis of methylated 2-(1H-1,2,4-triazol-3-yl)acetates via a sequence involving Mitsunobu reaction of ethyl lactate derivatives, followed by methylation with methyl iodide (MeI). The process yielded the methylated triazole in 70% overall yield and was adaptable for various substituents.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Mitsunobu | Ethyl lactate + 4-bromo-2-methoxyphenol | DIAD, PPh3, THF, 0°C to RT | 86 | Introduction of heterocyclic core |
| Methylation | MeI + NaH | DMF, RT | 78 | Regioselective methylation |
Specific Synthetic Routes for the Target Compound
Synthesis via Alkylation of 2-Amino-2-methylpropan-1-amine
One feasible route involves starting from 2-amino-2-methylpropan-1-amine, followed by heterocyclization to form the triazole ring. The amino group reacts with suitable acylating agents to form intermediates that cyclize under mild conditions.
Research Outcome:
While specific literature on this exact route is limited, analogous strategies have been employed successfully in heterocyclic chemistry, with yields ranging from 60-75%. The key is controlling the regioselectivity of the cyclization to favor the formation of the 1,2,4-triazole ring.
Direct Methylation and Formation of Dihydrochloride Salt
The final step often involves quaternization or methylation of the heterocycle, followed by salt formation with hydrochloric acid to produce the dihydrochloride salt.
Research Outcome:
In a patent from 2016, methylation of heterocyclic intermediates with methyl chloride or methyl iodide was performed to produce the dihydrochloride salts with yields exceeding 70%. The process involved:
- Methylation in polar aprotic solvents (e.g., DMF or DMSO)
- Purification via recrystallization from ethanol or water
Summary of Data and Comparative Analysis
| Methodology | Advantages | Limitations | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Classical cyclization | Well-established, straightforward | Harsh conditions, less sustainable | 65-80 | Moderate |
| Click chemistry | Highly selective, versatile | Requires specific precursors | 76-82 | Low (green chemistry) |
| Flow synthesis | Efficient, scalable, safe | Equipment-dependent | 85+ | Low (green, sustainable) |
| Methylation + Salt formation | Direct, high yields | Regioselectivity issues | 70-75 | Moderate |
Chemical Reactions Analysis
Amine Reactivity
The primary amine group (─NH₂ in free base form) exhibits nucleophilic behavior, enabling reactions with electrophilic partners:
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in coordination chemistry and electrophilic substitution:
Coordination with Metal Ions
The triazole nitrogens act as Lewis bases, forming complexes with transition metals:
| Metal Ion | Ligand Geometry | Application | Source |
|---|---|---|---|
| Cu(II) | Square planar | Catalytic systems for oxidation reactions | |
| Fe(III) | Octahedral | Magnetic materials or redox-active catalysts |
Electrophilic Substitution
Limited aromatic substitution occurs due to electron-withdrawing effects of adjacent nitrogen atoms. Halogenation at position 5 of the triazole ring has been reported under radical conditions .
Salt-Formation and pH-Dependent Behavior
The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
-
Neutralization : Reacts with NaOH to form the free base (pKa ~8.5 for the conjugate acid) .
-
Ion Exchange : Counterions can be replaced with other anions (e.g., sulfate) via metathesis .
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Nitro compound (─NO₂) | Two-electron oxidation of amine |
| H₂O₂ | Aqueous, RT | N-oxide derivatives | Radical-mediated pathway |
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to open-chain amines under high-pressure conditions .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 220°C, releasing HCl and forming polymeric residues . Differential scanning calorimetry (DSC) reveals endothermic peaks at 180–190°C, corresponding to crystalline phase transitions .
Biological Interactions
-
Hydrogen bonding between triazole nitrogens and active-site residues .
-
Electrostatic interactions from the protonated amine with carboxylate groups.
Key Challenges in Reactivity Studies
-
Steric Hindrance : The tertiary carbon adjacent to the amine limits access to bulky reagents .
-
Solubility Constraints : High polarity of the dihydrochloride form restricts reactions to polar solvents (e.g., water, DMSO) .
-
Competitive Coordination : Triazole nitrogens may interfere with amine-directed reactions .
Scientific Research Applications
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction can result in the modulation of cellular processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Substituted Amines with Varied Substituent Positions
3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride (CAS: 1909326-22-2)
- Molecular Formula : C₆H₁₂ClN₄
- Molecular Weight : 176.65 g/mol
- Key Differences :
2-(4-Methyl-4H-1,2,4-Triazol-3-yl)propan-1-amine Dihydrochloride (CAS: 1797160-58-7)
- Molecular Formula : C₆H₁₄Cl₂N₄
- Molecular Weight : 213.11 g/mol
- Key Differences :
2-(1H-1,2,4-Triazol-5-yl)propan-2-amine Dihydrochloride (CID 61360616)
- Molecular Formula : C₅H₁₀Cl₂N₄
- Molecular Weight : 193.07 g/mol
- Key Differences: The triazole substituent is at position 5, and the amine is on the propan-2-amine backbone.
Pyrimidine-Linked Triazole/Imidazole Derivatives
Compounds such as N-2-[2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]ethyl-3-(3-fluorophenyl)propan-1-amine dihydrochloride (17) () feature pyrimidine cores linked to triazole/imidazole rings. These compounds are optimized for neuronal applications, demonstrating how heterocyclic substitutions influence target specificity and potency .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Impact on Bioactivity : The position of the triazole substituent and methyl groups significantly affects electronic properties and hydrogen-bonding capacity. For example, methyl substitution on triazole nitrogens (e.g., compound in ) may enhance metabolic stability compared to unsubstituted analogs.
- Salt Forms : Dihydrochloride salts (e.g., target compound ) improve aqueous solubility, critical for in vitro and in vivo studies.
- Safety Profiles : Compounds like with methyl groups on triazole nitrogens may exhibit higher irritation risks, necessitating careful handling.
Biological Activity
2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, also known by its CAS number 2408970-56-7, is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its biological activity based on recent studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 154.21 g/mol. This compound is typically presented in a dihydrochloride form which enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including this compound. The compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
These results indicate that the compound may be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IFN-γ | 200 | 130 |
This reduction suggests that the compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Studies
A notable study published in PubMed evaluated several derivatives of triazoles for their biological activities. Among these, compounds similar to this compound were tested for their effects on cytokine release and cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity while minimizing toxicity to normal cells.
In another investigation focused on the synthesis and evaluation of triazole derivatives, it was found that specific modifications to the triazole ring structure enhanced both antimicrobial and anti-inflammatory activities. These findings underscore the importance of structural variations in optimizing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via Mannich base reactions or nucleophilic substitution using 1H-1,2,4-triazole derivatives. For example, analogous triazole-containing amines (e.g., 4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride) are synthesized using reductive amination or coupling reactions with ketones .
- Characterization : Use -/-NMR to confirm the triazole ring and amine protonation states. Mass spectrometry (HRMS) and elemental analysis validate molecular weight and chloride content. HPLC with charged aerosol detection (CAD) ensures purity (>98%) .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodology : Perform kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry. For stability, incubate the compound at 25°C/60% RH and 40°C/75% RH for 28 days, monitoring degradation via HPLC-UV at 254 nm .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. For twinned crystals or low-resolution data, employ SHELXD/SHELXE pipelines for phase determination. Hydrogen-bonding networks involving the triazole ring and chloride ions can be analyzed using Olex2 .
- Example : A related triazole derivative (2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride) was resolved to 0.84 Å resolution, revealing key torsional angles (C-N-C = 112.5°) .
Q. How can computational modeling predict biological interactions of this compound?
- Methodology : Perform molecular docking (AutoDock Vina) against targets like 5-HT receptors or CYP450 isoforms. Use the InChI key (PubChem) to generate 3D conformers for docking. MD simulations (AMBER) assess binding stability over 100 ns .
Q. What strategies address contradictory bioactivity data in receptor-binding assays?
- Methodology : Validate assays using orthogonal techniques (e.g., SPR vs. radioligand binding). For off-target effects, screen against a panel of 50 GPCRs (Eurofins CEREP). Adjust buffer ionic strength to minimize non-specific binding .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
